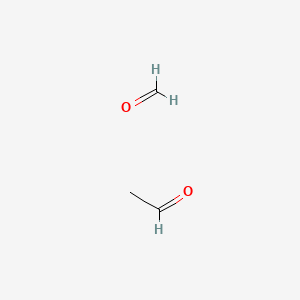

Acetaldehyde;formaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetaldehyde: (IUPAC name: ethanal) and formaldehyde (IUPAC name: methanal) are two of the simplest and most important aldehydes in organic chemistry. Acetaldehyde has the chemical formula CH₃CHO, while formaldehyde has the formula CH₂O. Both compounds are colorless gases at room temperature and have a pungent odor. They are widely used in various industrial processes and are also naturally occurring in the environment.

准备方法

Acetaldehyde

Oxidation of Ethanol: Ethanol is oxidized in the presence of acidified potassium dichromate (K₂Cr₂O₇) or alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.

Catalytic Dehydrogenation of Ethanol: Ethanol undergoes dehydrogenation in the presence of a copper catalyst at 573 K to yield acetaldehyde.

Wacker Process: Ethene is oxidized using a palladium chloride (PdCl₂) and copper chloride (CuCl₂) catalyst system to produce acetaldehyde.

Hydration of Acetylene: Acetylene reacts with water in the presence of a mercury catalyst to form acetaldehyde.

Formaldehyde

Oxidation of Methanol: Methanol is oxidized in the presence of a silver or copper catalyst at 300-400°C to produce formaldehyde.

FORMOX Process: Methanol is directly oxidized using metal oxide catalysts to produce formaldehyde.

Laboratory Synthesis: Formaldehyde can be prepared by the oxidation of methyl alcohol using platinized asbestos or copper lattice heated to 300°C.

化学反应分析

Acetaldehyde

Addition Reactions: Acetaldehyde undergoes addition reactions with alcohols to form hemiacetals and acetals.

Polymerization: Acetaldehyde can polymerize to form paraldehyde and metaldehyde.

Formaldehyde

Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.

Reduction: Formaldehyde can be reduced to methanol using reducing agents like sodium borohydride.

Condensation Reactions: Formaldehyde reacts with ammonia to form hexamethylenetetramine, and with phenol to form phenol-formaldehyde resins.

Polymerization: Formaldehyde can polymerize to form paraformaldehyde and trioxane.

科学研究应用

Acetaldehyde

Chemical Industry: Used as a precursor in the synthesis of acetic acid, butanol, and various other chemicals.

Biological Research: Studied for its role in alcohol metabolism and its effects on the central nervous system.

Medical Research: Investigated for its potential role in cancer development due to its DNA-damaging properties.

Formaldehyde

Chemical Industry: Used in the production of resins, plastics, and adhesives.

Biological Research: Utilized in the fixation of biological tissues and as a disinfectant.

Medical Research: Studied for its carcinogenic properties and its effects on human health.

作用机制

Acetaldehyde

Acetaldehyde exerts its effects primarily through its reactivity with cellular macromolecules. It can form adducts with DNA and proteins, leading to cellular damage and mutagenesis . In the central nervous system, acetaldehyde is believed to contribute to the reinforcing effects of alcohol by modulating dopamine pathways .

Formaldehyde

Formaldehyde exerts its effects through its high reactivity with nucleophilic groups in proteins and nucleic acids. It can cause cross-linking of proteins and DNA, leading to cellular dysfunction and apoptosis . Formaldehyde is also known to induce oxidative stress and inflammation .

相似化合物的比较

Acetaldehyde

Formaldehyde: Both are simple aldehydes, but formaldehyde is more reactive due to its smaller size and higher electrophilicity.

Propionaldehyde: Similar in structure but has an additional carbon atom, making it less volatile and less reactive than acetaldehyde.

Formaldehyde

属性

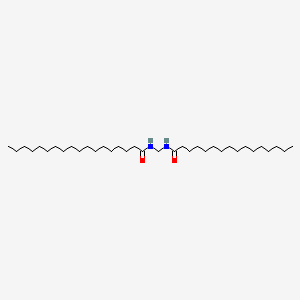

CAS 编号 |

68442-60-4 |

|---|---|

分子式 |

C3H6O2 |

分子量 |

74.08 g/mol |

IUPAC 名称 |

acetaldehyde;formaldehyde |

InChI |

InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2 |

InChI 键 |

KNNPTLFTAWALOI-UHFFFAOYSA-N |

规范 SMILES |

CC=O.C=O |

相关CAS编号 |

27342-38-7 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)

![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)